3-Bromo-1-methylnaphthalene
Overview
Description
3-Bromo-1-methylnaphthalene: is an organic compound with the molecular formula C11H9Br . It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a methyl group at the first position.
Scientific Research Applications
Chemistry: 3-Bromo-1-methylnaphthalene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also explored for its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of materials with specific characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methylnaphthalene typically involves the bromination of 1-methylnaphthalene. One common method is the photobromination process, where 1-methylnaphthalene is treated with bromine in the presence of light. The reaction is carried out in a solvent such as carbon tetrachloride at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, leading to the formation of nitriles.
Reduction Reactions: The compound can be reduced to form 1-methylnaphthalene.
Oxidation Reactions: Oxidation can lead to the formation of corresponding naphthoquinones.
Common Reagents and Conditions:
Substitution: Cyanide ions in the presence of a suitable catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Substitution: 3-Cyano-1-methylnaphthalene.
Reduction: 1-Methylnaphthalene.
Oxidation: Naphthoquinones.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylnaphthalene involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a reactive intermediate in organic synthesis. The compound can also undergo redox reactions, influencing its behavior in different chemical environments .
Comparison with Similar Compounds
- 1-Bromo-2-methylnaphthalene
- 1-Bromo-3-methylnaphthalene
- 2-Bromo-1-methylnaphthalene
Comparison: 3-Bromo-1-methylnaphthalene is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and properties, making it suitable for specific applications in synthesis and industry .
Properties
IUPAC Name |
3-bromo-1-methylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXLKIYFDKKKEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595486 | |
Record name | 3-Bromo-1-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112929-89-2 | |
Record name | 3-Bromo-1-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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